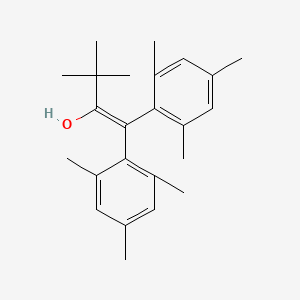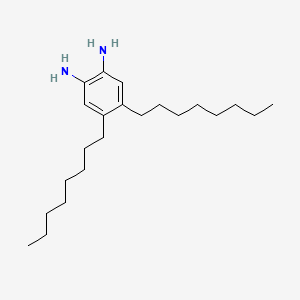
1,2-Benzenediamine, 4,5-dioctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediamine, 4,5-dioctyl-: is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of two amino groups attached to a benzene ring at the 1 and 2 positions, with octyl groups attached at the 4 and 5 positions. The presence of these long alkyl chains imparts unique properties to the compound, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Benzenediamine, 4,5-dioctyl- can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 1,2-dinitrobenzene, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 1,2-benzenediamine is then alkylated with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyl groups at the 4 and 5 positions.
Industrial Production Methods: The industrial production of 1,2-benzenediamine, 4,5-dioctyl- typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Benzenediamine, 4,5-dioctyl- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron powder.
Substitution: The amino groups can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder in the presence of hydrochloric acid.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: 1,2-Dinitrobenzene, 4,5-dioctyl-
Reduction: 1,2-Benzenediamine, 4,5-dioctyl-
Substitution: Various alkylated derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenediamine, 4,5-dioctyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-benzenediamine, 4,5-dioctyl- involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long alkyl chains can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1,2-Benzenediamine: Lacks the octyl groups, making it less hydrophobic and less effective in certain applications.
1,4-Benzenediamine: Has amino groups at the 1 and 4 positions, resulting in different chemical and physical properties.
1,2-Diaminobenzene: Another isomer with amino groups at the 1 and 2 positions but without the octyl groups.
Uniqueness: 1,2-Benzenediamine, 4,5-dioctyl- is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of bioactive compounds and specialty chemicals.
Propiedades
Número CAS |
86723-77-5 |
|---|---|
Fórmula molecular |
C22H40N2 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
4,5-dioctylbenzene-1,2-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-17-21(23)22(24)18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |
Clave InChI |
MMSYLYVZYZHKQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1CCCCCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
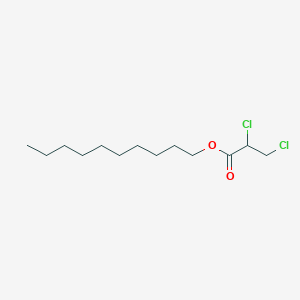
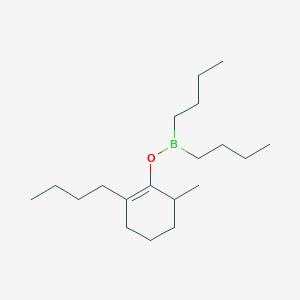

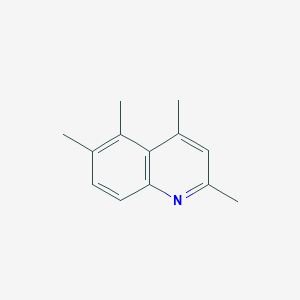
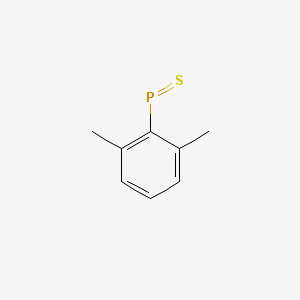
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)

![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)


